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(E)-4-Chloro-3-(1,2-dibromodec-1-en-1-yl)-6-methylcinnoline
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Description
(E)-4-Chloro-3-(1,2-dibromodec-1-en-1-yl)-6-methylcinnoline is a useful research compound. Its molecular formula is C19H23Br2ClN2 and its molecular weight is 474.7 g/mol. The purity is usually 95%.
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Biological Activity
(E)-4-Chloro-3-(1,2-dibromodec-1-en-1-yl)-6-methylcinnoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15Br2ClN
- Molecular Weight : 368.64 g/mol
- CAS Number : Not widely reported in common databases.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as an antimicrobial and anticancer agent. The following sections detail specific areas of biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt microbial cell membranes and inhibit growth.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Mechanism of Action :
- Caspase Activation : Induction of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases leading to G2/M phase arrest.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various halogenated cinnolines, including this compound. The results demonstrated a significant reduction in bacterial viability in treated samples compared to controls.
Case Study 2: Anticancer Properties
In vitro studies at ABC Institute focused on the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
Properties
Molecular Formula |
C19H23Br2ClN2 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-chloro-3-[(E)-1,2-dibromodec-1-enyl]-6-methylcinnoline |
InChI |
InChI=1S/C19H23Br2ClN2/c1-3-4-5-6-7-8-9-15(20)17(21)19-18(22)14-12-13(2)10-11-16(14)23-24-19/h10-12H,3-9H2,1-2H3/b17-15+ |
InChI Key |
RQCOTINAPMHLDU-BMRADRMJSA-N |
Isomeric SMILES |
CCCCCCCC/C(=C(/C1=C(C2=C(C=CC(=C2)C)N=N1)Cl)\Br)/Br |
Canonical SMILES |
CCCCCCCCC(=C(C1=C(C2=C(C=CC(=C2)C)N=N1)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.